[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate
Brand Name:
Vulcanchem
CAS No.:
13887-60-0
VCID:
VC20950113
InChI:
InChI=1S/C14H19NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h3-6,10,13,16H,2,7-9H2,1H3,(H,15,17)
SMILES:
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O
Molecular Formula:
C14H19NO5
Molecular Weight:
281.3 g/mol
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate
CAS No.: 13887-60-0
Cat. No.: VC20950113
Molecular Formula: C14H19NO5
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13887-60-0 |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | [2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate |
| Standard InChI | InChI=1S/C14H19NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h3-6,10,13,16H,2,7-9H2,1H3,(H,15,17) |
| Standard InChI Key | FUTJWOQQAQVKAN-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
| Canonical SMILES | CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator